molecular formula C17H20N4O3 B2407331 2-methyl-6-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1797756-27-4

2-methyl-6-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2407331
CAS No.: 1797756-27-4
M. Wt: 328.372
InChI Key: IHTIQTSBGCMZSO-UHFFFAOYSA-N
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Description

2-methyl-6-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a heterocyclic compound characterized by a complex structure incorporating pyridine and pyridazine rings. This compound is of interest due to its potential bioactivity, which could be leveraged in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: The synthesis often begins with pyridazine and pyridine derivatives.

  • Key Reaction: The coupling of pyridazine and pyridine units is achieved through nucleophilic substitution, facilitated by suitable protecting groups to ensure selective reactivity.

  • Conditions: Reactions are typically conducted in polar aprotic solvents like DMF or DMSO, with the use of bases such as K₂CO₃ to facilitate deprotonation and activation.

Industrial Production Methods

  • Scale-Up Considerations: Industrial synthesis would involve optimization of the reaction conditions for high yield and purity, ensuring minimal by-products. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives, which could impact its biological activity.

  • Reduction: Hydrogenation can reduce specific functional groups, altering the electronic properties and potentially the activity of the molecule.

  • Substitution: Nucleophilic and electrophilic substitution reactions can modify the side chains on the pyridine and pyridazine rings.

Common Reagents and Conditions

  • Oxidation: Use of reagents like KMnO₄ or H₂O₂ under acidic or basic conditions.

  • Reduction: Catalytic hydrogenation using Pd/C as the catalyst in the presence of H₂ gas.

  • Substitution: Use of halogenating agents like NBS (N-Bromosuccinimide) for electrophilic bromination.

Major Products

  • Oxidized Derivatives: Products may include N-oxides or hydroxylated forms.

  • Reduced Products: Hydrogenated versions of the starting compound.

  • Substituted Derivatives: Halogenated, alkylated, or otherwise functionalized analogs.

Scientific Research Applications

Chemistry

  • Catalysis: As a potential ligand in catalytic systems.

  • Material Science: In the synthesis of advanced materials with unique electronic properties.

Biology

  • Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

  • Cell Signaling: Could affect signaling pathways, impacting cell function.

Medicine

  • Therapeutics: Explored for potential pharmaceutical applications, including anticancer and antimicrobial agents.

  • Diagnostics: May be used in the development of diagnostic tools.

Industry

  • Agrochemicals: Potential use in the formulation of pesticides or herbicides.

  • Polymers: In the creation of specialized polymers with desired properties.

Mechanism of Action

  • Molecular Targets: The compound likely interacts with specific enzymes or receptors, modulating their activity.

  • Pathways Involved: May involve pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

2-methyl-6-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one: stands out due to its unique combination of pyridazine and pyridine rings. Compared to other heterocyclic compounds, it may offer distinct bioactivities and chemical reactivities.

List of Similar Compounds

  • Pyridazin-3(2H)-one derivatives

  • Pyridine-2-yl ethers

  • Piperidine-carbonyl compounds

Hope that gives you an insightful glance into this intriguing compound! What would you like to know more about next?

Properties

IUPAC Name

2-methyl-6-[4-(6-methylpyridin-2-yl)oxypiperidine-1-carbonyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-12-4-3-5-15(18-12)24-13-8-10-21(11-9-13)17(23)14-6-7-16(22)20(2)19-14/h3-7,13H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTIQTSBGCMZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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